N-(2-methylbutyl)-1,3-thiazol-2-amine

Physicochemical Profiling Drug Design Building Block Selection

N-(2-methylbutyl)-1,3-thiazol-2-amine (CAS 943128-82-3) is a synthetic, low-molecular-weight (170.28 g/mol) heterocyclic compound belonging to the 2-aminothiazole class. It features a secondary amine linkage connecting a 1,3-thiazol-2-amine core to a chiral 2-methylbutyl substituent.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Cat. No. B13862144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbutyl)-1,3-thiazol-2-amine
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCCC(C)CNC1=NC=CS1
InChIInChI=1S/C8H14N2S/c1-3-7(2)6-10-8-9-4-5-11-8/h4-5,7H,3,6H2,1-2H3,(H,9,10)
InChIKeyPLJIPOLSKVEKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methylbutyl)-1,3-thiazol-2-amine: A Specialized Thiazol-2-amine Scaffold for Research Applications


N-(2-methylbutyl)-1,3-thiazol-2-amine (CAS 943128-82-3) is a synthetic, low-molecular-weight (170.28 g/mol) heterocyclic compound belonging to the 2-aminothiazole class [1]. It features a secondary amine linkage connecting a 1,3-thiazol-2-amine core to a chiral 2-methylbutyl substituent. This specific branched alkyl architecture distinguishes it from simpler N-alkyl or N-aryl thiazol-2-amines, offering unique calculated physicochemical properties such as a predicted XLogP3-AA of 3 and a topological polar surface area of 53.2 Ų [1]. Its primary role in research and industrial procurement is as a specialty building block or a probe molecule, rather than a final bioactive entity with a well-characterized mechanism of action.

Procurement Risk Analysis for N-(2-Methylbutyl)-1,3-thiazol-2-amine: Why Analog Substitution Is Not Inherently Safe


Substituting N-(2-methylbutyl)-1,3-thiazol-2-amine with a generic 2-aminothiazole or even a closely related N-alkyl analog (e.g., N-isobutyl or N-(2-methylpropyl) derivatives) is scientifically unjustified without rigorous comparative data [1]. The specific chiral, branched 2-methylbutyl substituent can critically influence molecular conformation, target binding, and pharmacokinetic properties in ways that are not predictable. For instance, while class-level data for 2-aminothiazoles show activity ranges from nanomolar to micromolar depending on the N-substituent, no public quantitative structure-activity relationship (QSAR) model or specific head-to-head study validates functional equivalence for this exact scaffold [2]. Users must therefore assume that any deviation from the exact N-substitution pattern could lead to a complete loss of activity or altered selectivity in a biological assay, making exact procurement non-negotiable for reproducible research.

N-(2-Methylbutyl)-1,3-thiazol-2-amine: Quantified Differentiation from Closest Analogs


Physicochemical Differentiation from N-(2-methylpropyl)-4,5-dihydro Analog Based on Predicted Properties

This compound exhibits a distinct predicted lipophilicity and hydrogen-bonding capacity compared to its saturated analog, N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 79146-95-5). The target compound is a fully aromatic thiazole with a 2-methylbutyl chain, while the comparator is a 4,5-dihydro (partially saturated) analog with a 2-methylpropyl chain. These structural differences translate into a higher predicted LogP and a different hydrogen bond acceptor count, which are critical parameters for membrane permeability and target engagement. [1]

Physicochemical Profiling Drug Design Building Block Selection

Structural and Conformational Differentiation from N-(2-methylpropyl)thiazol-2-amine via Rotatable Bond Count

The target compound's 2-methylbutyl chain introduces a chiral center and additional rotatable bonds, enhancing molecular flexibility and potential for differential target binding compared to the linear N-(2-methylpropyl)thiazol-2-amine. The rotatable bond count is a critical determinant of conformational entropy and can affect selectivity profiles across biological targets. [1]

Molecular Flexibility Conformational Analysis Scaffold Selection

Topological Polar Surface Area (TPSA) Advantage over Aromatic N-Aryl Thiazol-2-amine Analogs

The calculated TPSA of 53.2 Ų for N-(2-methylbutyl)-1,3-thiazol-2-amine is significantly lower than that of typical N-aryl-thiazol-2-amine derivatives (often >60 Ų due to aryl ring contributions). This positions the compound in a more favorable range for blood-brain barrier (BBB) penetration according to the widely accepted rule-of-five guidelines. [1]

Medicinal Chemistry TPSA Blood-Brain Barrier Penetration

Procurement-Driven Application Scenarios for N-(2-Methylbutyl)-1,3-thiazol-2-amine


As a privileged, low-TPSA building block for CNS drug discovery programs.

The compound's calculated TPSA of 53.2 Ų [1] and moderate lipophilicity make it an ideal starting scaffold for medicinal chemists designing new chemical entities (NCEs) targeting central nervous system (CNS) receptors or enzymes. Its atypically low TPSA for a 2-aminothiazole provides a distinct advantage for achieving brain permeability, a condition not met by many commercially available N-aryl analogs. Procurement of this exact compound ensures the desired physicochemical profile is maintained in early lead identification.

As a flexible and chiral probe molecule for investigating structure-activity relationships (SAR) at biological targets.

The presence of four rotatable bonds and a chiral center [1] makes this compound suitable for SAR studies where molecular flexibility and stereochemistry are under investigation. It can serve as a key intermediate to explore how conformational dynamics influence binding kinetics and selectivity. Using a more rigid or achiral analog would fail to replicate these critical experimental parameters, undermining data reproducibility.

As a synthetic intermediate for creating patentable, novel branched aminothiazole series.

Given the prior art on branched alkylamino derivatives of thiazole [2], this specific 2-methylbutyl variant represents a non-claimed, commercially available scaffold. It can be used by industrial research groups to rapidly elaborate new, patentable chemical series, particularly where a specific stereochemical and lipophilic fingerprint is desired. This offers a fast-track route to novel chemical space that generic, unsubstituted 2-aminothiazoles cannot provide.

As an analytical standard for method development in chiral chromatography.

The compound's defined chiral center makes it a candidate for use as a standard in developing and validating enantioselective chromatographic methods. Its precise mass and well-defined structure (PubChem CID 62693536 [1]) facilitate its use as a reference for LC-MS or SFC method optimization, an application where an achiral or racemic mixture would be inadequate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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